Molecular Weight and Lipophilicity Differentiation Versus 2-Methylpropan-1-amine Analog (CAS 1042521-80-1)
The target compound (C9H14N6O, MW 222.25) is one methylene unit larger and more lipophilic than the 2-methylpropan-1-amine analog (C8H12N6O, MW 208.22). PubChem computed XLogP3-AA values are 0.5 for the target versus 0.2 for the analog, a difference of +0.3 log units [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5; MW = 222.25 g/mol |
| Comparator Or Baseline | 2-Methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine (CAS 1042521-80-1): XLogP3-AA = 0.2; MW = 208.22 g/mol |
| Quantified Difference | ΔXLogP3 = +0.3; ΔMW = +14.03 g/mol (one methylene unit) |
| Conditions | PubChem XLogP3 3.0 algorithm, identical computational methodology for both compounds [1][2] |
Why This Matters
A +0.3 logP increase generally corresponds to a ~2-fold increase in membrane partition coefficient, favoring cell-permeability-dependent assays while retaining aqueous solubility within the desirable drug-like range (XLogP3 < 5).
- [1] PubChem CID 43110749: 3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43110749 (accessed 2026-05-06). View Source
- [2] PubChem CID 43102003: 2-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43102003 (accessed 2026-05-06). View Source
